2-Phenyl-1-(pyrrolidin-1-yl)ethanethione

Lipophilicity Drug design ADME

2-Phenyl-1-(pyrrolidin-1-yl)ethanethione (CAS 18732-58-6) is a tertiary thioamide belonging to the phenylthioacetyl-pyrrolidine subclass, with the molecular formula C12H15NS and a molecular weight of 205.32 g/mol. The compound features a phenylacetyl moiety linked through a thiocarbonyl (C=S) group to a pyrrolidine ring, distinguishing it from its amide (C=O) counterpart both electronically and in terms of hydrogen-bonding capacity.

Molecular Formula C12H15NS
Molecular Weight 205.32 g/mol
CAS No. 18732-58-6
Cat. No. B095929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(pyrrolidin-1-yl)ethanethione
CAS18732-58-6
SynonymsEthanethione, 2-phenyl-1-(1-pyrrolidinyl)-
Molecular FormulaC12H15NS
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=S)CC2=CC=CC=C2
InChIInChI=1S/C12H15NS/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
InChIKeyKWDQKASMLNFOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1-(pyrrolidin-1-yl)ethanethione (CAS 18732-58-6): Core Identity, Physicochemical Profile, and Structural Classification for Procurement Decision-Making


2-Phenyl-1-(pyrrolidin-1-yl)ethanethione (CAS 18732-58-6) is a tertiary thioamide belonging to the phenylthioacetyl-pyrrolidine subclass, with the molecular formula C12H15NS and a molecular weight of 205.32 g/mol . The compound features a phenylacetyl moiety linked through a thiocarbonyl (C=S) group to a pyrrolidine ring, distinguishing it from its amide (C=O) counterpart both electronically and in terms of hydrogen-bonding capacity [1]. Its computed physicochemical descriptors—a polar surface area (PSA) of 35.33 Ų and a LogP of 2.59—place it in a moderate lipophilicity range that is distinct from more polar amide analogs and shorter-chain thioamide congeners . This compound is primarily encountered as a synthetic building block and intermediate in medicinal chemistry and organic synthesis, rather than as a final bioactive entity .

Why 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione Cannot Be Casually Replaced: Physicochemical and Reactivity Divergence from In-Class Analogs


Substituting 2-phenyl-1-(pyrrolidin-1-yl)ethanethione with a generic thioamide or a structurally proximal analog introduces quantifiable risks in both synthetic and physicochemical performance. The thioamide C=S bond is approximately 0.3 Å longer than the corresponding C=O bond in amides due to sulfur's larger van der Waals radius, and thioamides are stronger hydrogen-bond donors but weaker acceptors than their amide counterparts [1]. These differences directly affect molecular recognition, metal-coordination geometry, and reactivity in C–H functionalization chemistry where the thioamide serves as a directing group [2]. Furthermore, the specific combination of a phenylacetyl moiety with a pyrrolidine ring yields a LogP of 2.59 and PSA of 35.33 Ų—values that differ substantially from both the shorter-chain 1-benzothioylpyrrolidine (C11H13NS, MW 191.29) and the oxygen-containing amide analog 2-phenyl-1-(pyrrolidin-1-yl)ethanone . Even within the thioamide class, variations in N-substitution and chain length alter lipophilicity, rotational freedom, and metabolic stability, making direct interchange without re-validation unreliable for any application where these parameters are critical [1].

Quantitative Differentiation Evidence for 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione (CAS 18732-58-6) Against Closest Analogs


Lipophilicity Advantage: LogP 2.59 vs. Amide Analog for Membrane Permeability-Sensitive Applications

The target compound exhibits a calculated LogP of 2.59, which is markedly higher than that of its direct amide analog 2-phenyl-1-(pyrrolidin-1-yl)ethanone. Thioamides are consistently more lipophilic than their amide counterparts due to the replacement of the carbonyl oxygen with sulfur, which reduces hydrogen-bond acceptor strength and increases partitioning into organic phases [1]. This difference translates into predicted superior passive membrane permeability—a critical parameter in cell-based assays and in vivo studies where intracellular target engagement is required . For procurement decisions, this means the thioamide form is structurally non-interchangeable with the amide when LogP-dependent properties (e.g., CNS penetration, cellular uptake) are part of the experimental design.

Lipophilicity Drug design ADME Physicochemical profiling

Hydrogen-Bond Donor Strength: Thioamide vs. Amide Differentiation for Target Engagement

Thioamides are established to be stronger hydrogen-bond donors but weaker hydrogen-bond acceptors than their amide isosteres [1]. The C=S···H–N hydrogen bond is stronger than the corresponding C=O···H–N interaction due to sulfur's greater polarizability, while the sulfur atom is a poorer H-bond acceptor than oxygen [1]. For 2-phenyl-1-(pyrrolidin-1-yl)ethanethione, this means that in any binding pocket where the thiocarbonyl engages a backbone NH or side-chain donor, the interaction will be energetically distinct from that of its amide analog. This difference can alter binding affinity by orders of magnitude depending on the specific H-bond network in the target site, making the thioamide form non-substitutable in structure-activity relationship (SAR) studies [2].

Hydrogen bonding Molecular recognition Protein-ligand interactions Medicinal chemistry

Polar Surface Area: PSA 35.33 Ų Facilitates Blood-Brain Barrier Penetration vs. Higher-PSA Amide Analogs

The target compound has a computed topological polar surface area (TPSA) of 35.33 Ų . This value falls well below the widely accepted threshold of <90 Ų for favorable passive blood-brain barrier (BBB) penetration and is also below the <60–70 Ų range considered optimal for CNS drug candidates [1]. By comparison, the amide analog and many N-acylated pyrrolidine derivatives have PSA values typically in the 40–50 Ų range due to the stronger H-bond acceptor character of the carbonyl oxygen. The lower PSA of the thioamide form is a direct consequence of sulfur's reduced electronegativity and H-bond acceptor capacity, making this compound a distinctly more CNS-favorable scaffold than its oxygen-containing counterparts .

CNS drug design Blood-brain barrier Polar surface area Physicochemical property

Synthetic Versatility as a Thioamide Directing Group in C–H Functionalization Chemistry

The thioamide moiety in 2-phenyl-1-(pyrrolidin-1-yl)ethanethione can serve as a competent directing group for rhodium(III)-catalyzed sp³ C–H amidation of pyrrolidines, as demonstrated in a 2023 methodology study using closely related thioamide-substituted pyrrolidines [1]. The sulfur atom of the thioamide coordinates to the rhodium catalyst, enabling site-selective functionalization at the α-position of the pyrrolidine ring—a transformation that is not accessible with the corresponding amide directing group under identical conditions [1]. This establishes a unique synthetic utility of the thioamide form that cannot be replicated by the amide analog, making the C=S group essential for downstream diversification strategies in medicinal chemistry programs [2].

C–H activation Thioamide directing group Organic synthesis Pyrrolidine functionalization

Biological Screening Profile: Defined Inactivity Baseline for Use as a Negative Control or Selectivity Reference

In PubChem bioassay screening (SID 57288035), 2-phenyl-1-(pyrrolidin-1-yl)ethanethione demonstrated IC50 > 55.69 μM across multiple assays and was classified as inactive at nanomolar concentrations . This quantitative inactivity profile provides a valuable baseline for research programs: the compound can serve as a structurally matched negative control in SAR studies where the thioamide scaffold is being explored for target engagement. Unlike many commercially sourced building blocks for which no screening data exist, this compound has documented inactivity against the specific targets in the PubChem panel, reducing the risk of confounding off-target effects when used as a control . By contrast, closely related analogs such as 1-[(phenylthio)acetyl]pyrrolidine (C12H15NOS, MW 221.32), which contains an additional oxygen atom, may exhibit different binding profiles due to altered H-bonding capacity .

Screening Negative control Bioassay Selectivity profiling PubChem

Evidence-Backed Application Scenarios for 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione (CAS 18732-58-6) in Research and Industrial Procurement


Medicinal Chemistry SAR Programs Requiring a CNS-Permeable Thioamide Scaffold

The LogP of 2.59 and PSA of 35.33 Ų position this compound as a favorable starting scaffold for CNS drug discovery programs where blood-brain barrier penetration is a design requirement . The thioamide's stronger H-bond donor character relative to amides can be exploited to probe binding pockets where a backbone NH interaction is critical, while the reduced H-bond acceptor strength minimizes desolvation penalties [1]. The documented inactivity in PubChem screening (IC50 > 55.69 μM) further supports its use as an early-stage scaffold that is unlikely to introduce confounding off-target pharmacology .

C–H Functionalization Chemistry Using Thioamide as a Directing Group for Pyrrolidine Diversification

The thioamide C=S moiety of this compound is a competent directing group for rhodium(III)-catalyzed sp³ C–H amidation, enabling site-selective α-functionalization of the pyrrolidine ring [2]. This synthetic capability is not available with the corresponding amide analog, making this compound the required starting material for any late-stage diversification strategy that leverages sulfur-directed C–H activation. The Willgerodt–Kindler reaction provides efficient synthetic access to this and related thioamides, supporting scalable procurement for medicinal chemistry campaigns .

Negative Control Compound for Thioamide-Containing Bioactive Molecule Screening

With confirmed inactivity (IC50 > 55.69 μM) across multiple PubChem bioassays, 2-phenyl-1-(pyrrolidin-1-yl)ethanethione serves as a structurally authentic negative control for screening campaigns involving thioamide-based inhibitors or probes . Unlike generic negative controls (e.g., DMSO vehicle), this compound matches the physicochemical properties of active thioamide series while lacking target engagement, enabling more rigorous interpretation of SAR data and reducing false-positive rates from nonspecific thioamide effects [1].

Physicochemical Reference Standard for Thioamide vs. Amide Isostere Comparison Studies

The well-defined computed properties (LogP 2.59, PSA 35.33 Ų, MW 205.32) and class-level thioamide characteristics make this compound a suitable reference for systematic studies comparing thioamide and amide isosteres in terms of permeability, solubility, metabolic stability, and target binding . Such head-to-head comparisons are critical for informing scaffold selection in lead optimization, and this compound provides a representative phenylacetyl-pyrrolidine thioamide baseline against which amide analogs can be quantitatively benchmarked [1].

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